molecular formula C22H20ClN5O2S B2979331 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 896308-80-8

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No. B2979331
CAS RN: 896308-80-8
M. Wt: 453.95
InChI Key: RAOAACYTTQPRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide” is a derivative of the 1,2,4-triazole class of compounds . It is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring, a triazole ring, and a phenyl ring . The compound is part of a series of derivatives synthesized with the aim of obtaining potential anti-inflammatory compounds .


Synthesis Analysis

The synthesis of this compound and its derivatives involves several steps . Starting from 4-chlorobenzoic acid, a series of reactions including esterification, hydrazination, salt formation, and cyclization are performed to obtain the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into a sulfonyl chloride, which undergoes a nucleophilic attack by amines to give the final product .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . These reactions are commonly used in organic chemistry to build complex structures from simpler starting materials.

Scientific Research Applications

Antimicrobial and Anti-Tuberculosis Activity

A study has synthesized a series of acetamide derivatives, including compounds structurally related to "2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide," which have been screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activities. These compounds, incorporating the 1,2,4-triazole ring system, have demonstrated promising results due to their wide range of pharmaceutical activities, including antimicrobial properties. This highlights the potential of such compounds in addressing various infectious diseases (Mahyavanshi, Parmar, & Mahato, 2011).

Anticancer Activity

Another significant application is in anticancer research, where related compounds have shown cytostatic effects against specific cancer cell lines. A novel series of arylsulfonyl-1,3-oxazoles, structurally similar to the given compound, exhibited high activity against CNS cancer subpanels, such as Glioblastoma and Gliosarcoma, presenting a new avenue for the development of anticancer therapies (Zyabrev et al., 2022).

Inhibition of Fatty Acid Synthesis

Research on chloroacetamide herbicides and related compounds, such as "this compound," indicates their role in inhibiting fatty acid synthesis in certain algae. This biological activity suggests potential applications in agricultural science, particularly in the development of herbicides (Weisshaar & Böger, 1989).

Future Directions

The compound and its derivatives have shown potential anti-inflammatory activity, suggesting they could be further explored for therapeutic applications . Future research could focus on optimizing the synthesis process, studying the compound’s mechanism of action in more detail, and conducting preclinical and clinical trials to evaluate its safety and efficacy.

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-2-30-19-11-9-18(10-12-19)24-20(29)15-31-22-26-25-21(16-5-7-17(23)8-6-16)28(22)27-13-3-4-14-27/h3-14H,2,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOAACYTTQPRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.